molecular formula C10H11NO3 B3021438 N-Formyl-dl-phenylalanine CAS No. 4289-95-6

N-Formyl-dl-phenylalanine

Cat. No.: B3021438
CAS No.: 4289-95-6
M. Wt: 193.2 g/mol
InChI Key: NSTPXGARCQOSAU-UHFFFAOYSA-N
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Description

N-Formyl-dl-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a formyl group attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl-dl-phenylalanine can be synthesized through several methods. One common approach involves the formylation of dl-phenylalanine using formic acid and acetic anhydride. The reaction typically occurs under mild conditions, with the formyl group being introduced to the amino group of phenylalanine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical resolution techniques. For instance, dl-phenylalanine methyl ester can be resolved using N-acetyl-D-phenylglycine as a resolving agent. This method is advantageous due to its high yield and optical purity .

Chemical Reactions Analysis

Types of Reactions: N-Formyl-dl-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a primary amine.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylalanine derivatives with carboxylic acid groups, while reduction can produce primary amine derivatives.

Scientific Research Applications

N-Formyl-dl-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Formyl-dl-phenylalanine involves its interaction with specific molecular targets. It is known to bind to G protein-coupled receptors on leukocytes, thereby modulating immune responses. This interaction triggers a cascade of intracellular signaling pathways, leading to various cellular responses such as chemotaxis and activation of immune cells .

Comparison with Similar Compounds

Uniqueness: N-Formyl-dl-phenylalanine is unique due to its specific formylation and the presence of both D and L enantiomers. This duality allows for diverse interactions and applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-formamido-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTPXGARCQOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13200-85-6
Record name N-Formylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13200-85-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccccc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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